molecular formula C13H13FN2O4S2 B4646625 N-(3-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide

N-(3-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No. B4646625
M. Wt: 344.4 g/mol
InChI Key: NUZIBLBEWDUWHA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide is a chemical compound of interest due to its structural complexity and potential for various applications. The compound contains both sulfonyl and amino groups attached to aromatic rings, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves the interaction of specific sulfonamide precursors with chlorosulfonic acid, leading to structurally characterized compounds through methods such as X-ray single crystal diffraction. These processes are detailed in the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into potential synthetic routes for related compounds (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively studied through X-ray crystallography, revealing detailed information on the crystal packing, hydrogen bonding, and molecular conformation. These analyses are essential for understanding the molecular geometry and electronic structure of the compound, as demonstrated by investigations into the crystal structures of related sulfonamide compounds (Suchetan et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including rearrangement and substitution reactions, influenced by the steric and electronic properties of the substituents on the aromatic rings. The reactivity of these compounds in aqueous solution and their interaction with other chemical agents can provide insights into their chemical properties and potential applications (Dohmori, 1964).

properties

IUPAC Name

N-(3-fluorophenyl)-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S2/c1-21(17,18)15-11-5-7-13(8-6-11)22(19,20)16-12-4-2-3-10(14)9-12/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZIBLBEWDUWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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